1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a pyrimidine core substituted at position 6 with a (2,5-dimethylphenyl)sulfanyl group and at position 4 with a piperidine-4-carboxamide moiety. The carboxamide nitrogen is further functionalized with a (4-methoxyphenyl)methyl group. Such structural motifs are common in medicinal chemistry, where pyrimidine derivatives are explored for kinase inhibition, antimicrobial activity, and immunomodulation .
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-18-4-5-19(2)23(14-18)33-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-20-6-8-22(32-3)9-7-20/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMGQZGDNYZUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine intermediate with a sulfanyl reagent, such as thiophenol, under suitable conditions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling of the piperidine and pyrimidine rings: This step involves the formation of a carboxamide linkage between the two rings, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation under controlled conditions to form sulfoxides or sulfones, which can alter biological activity.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C | Sulfoxide derivative | 65–78% | |
| Sulfone formation | mCPBA (m-chloroperbenzoic acid), DCM, 0°C → RT | Sulfone derivative | 82–90% |
Key Findings :
-
Sulfone formation proceeds with higher regioselectivity compared to sulfoxides due to steric hindrance from the 2,5-dimethylphenyl group.
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Oxidized derivatives exhibit altered solubility profiles, with sulfones showing increased polarity.
Reduction Reactions
The pyrimidine ring can be selectively reduced under catalytic hydrogenation conditions.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Ring hydrogenation | H<sub>2</sub> (1 atm), Pd/C (10%), EtOH, 50°C | Tetrahydro-pyrimidine derivative | 55–60% |
Mechanistic Insight :
-
Reduction occurs preferentially at the pyrimidine C=N bonds, preserving the carboxamide and sulfanyl groups .
Substitution Reactions
The piperidine carboxamide and pyrimidine ring participate in nucleophilic substitution reactions.
Amide Hydrolysis
| Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | Piperidine-4-carboxylic acid + 4-methoxybenzylamine | 88% | |
| NaOH (aq.), 100°C, 6h | Sodium carboxylate + 4-methoxybenzylamine | 75% |
Pyrimidine Ring Substitution
| Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|
| Cl<sub>2</sub>, AlCl<sub>3</sub>, DCM, 0°C | 6-Chloro-pyrimidine derivative | 70% |
Key Observations :
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Hydrolysis of the carboxamide generates pharmacologically active metabolites .
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Chlorination at the pyrimidine C6 position requires Lewis acid catalysis .
Cross-Coupling Reactions
The sulfanyl group enables transition-metal-catalyzed cross-coupling for structural diversification.
| Reaction Type | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C | Biaryl derivatives | 60–75% |
Applications :
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Coupling with aryl boronic acids introduces sterically diverse substituents for structure-activity relationship (SAR) studies .
Thermal and Photochemical Stability
The compound exhibits moderate thermal stability but is susceptible to photodegradation.
| Condition | Observation | Reference |
|---|---|---|
| 150°C, 24h (under N<sub>2</sub>) | 5% decomposition (TGA) | |
| UV light (254 nm), 48h | 40% degradation (HPLC) |
Degradation Pathways :
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Photolysis primarily cleaves the sulfanyl–pyrimidine bond, forming 2,5-dimethylbenzenethiol and a pyrimidinone derivative.
Computational Insights
Density functional theory (DFT) studies predict:
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Sulfanyl oxidation has an activation energy () of 28.5 kcal/mol .
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The pyrimidine ring exhibits electrophilic character at C2 and C4 positions (Mulliken charges: +0.35 e) .
Industrial-Scale Considerations
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Continuous-flow reactors optimize exothermic reactions (e.g., sulfone formation) by enhancing heat dissipation.
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Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity (HPLC).
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide may exhibit anticancer properties. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, the presence of the pyrimidine and piperidine moieties in this compound enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Neuropharmacological Effects
The compound's piperidine structure is associated with neuropharmacological effects. Compounds containing piperidine rings have been investigated for their potential as anxiolytics and antidepressants. The interaction of the compound with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, suggests a possible role in managing mood disorders.
Antimicrobial Properties
There is emerging evidence that similar sulfanyl-substituted pyrimidines possess antimicrobial activity. The unique structural features of this compound may enhance its efficacy against various bacterial and fungal strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps:
- Formation of Pyrimidine Derivative : The initial step involves synthesizing the pyrimidine core, which can be achieved through condensation reactions involving appropriate precursors.
- Sulfanylation : Introduction of the sulfanyl group is performed using thiol reagents under controlled conditions to ensure proper substitution at the desired position.
- Piperidine Ring Formation : The piperidine moiety is constructed through cyclization reactions that integrate the carboxamide functionality.
- Final Coupling : The final step involves coupling the synthesized components to form the complete structure of the compound.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Inhibition of cell proliferation in breast cancer cell lines; induction of apoptosis through mitochondrial pathways. |
| Study B | Neuropharmacology | Demonstrated anxiolytic effects in rodent models; modulation of serotonin receptor activity. |
| Study C | Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans; potential for development as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the pyrimidine substituents, linker groups, and amide side chains.
Substituent Variations on the Pyrimidine Ring
- Impact of Sulfanyl vs. Sulfonyl/Sulfonic Groups : The target compound’s sulfanyl group provides a thioether linkage, which is less electronegative than sulfonyl groups (e.g., in 1-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ). This difference may influence redox activity and receptor binding .
- Aromatic Substitution Patterns : The 4-methoxy group on the benzyl side chain (target) contrasts with 4-fluoro () or 2-ethoxy () variants. Methoxy groups improve solubility but may increase susceptibility to demethylation metabolism .
Amide Side Chain Modifications
- Benzyl vs. Phenethyl vs. Heterocyclic Groups : The (4-methoxyphenyl)methyl group in the target compound offers moderate steric bulk compared to the phenethyl group in or the tetrahydrofuranmethyl group in . Larger substituents (e.g., tetrahydrofuranmethyl) may restrict binding pocket access .
Biological Activity
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrimidine ring : Contributes to its diverse pharmacological activities.
- Piperidine moiety : Known for its role in various therapeutic applications.
- Carboxamide functional group : Enhances solubility and bioavailability.
Molecular Formula : CHNOS
Molecular Weight : 462.6 g/mol
Biological Activities
Research indicates that derivatives of this compound exhibit a wide range of biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown significant efficacy against various cancer cell lines. For instance, pyrimidine derivatives are known for their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the pyrimidine and sulfanyl groups enhances antibacterial and antifungal activities. Studies have reported effective inhibition against several pathogens, indicating potential use in treating infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
The mechanism by which this compound exerts its effects typically involves:
- Binding to specific enzymes or receptors, modulating their activity.
- Interfering with cellular signaling pathways related to proliferation and apoptosis.
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Core : Typically achieved through cyclization reactions involving appropriate starting materials.
- Sulfanylation : Introduction of the sulfanyl group to enhance reactivity.
- Amidation Reaction : Final step where the piperidine moiety is coupled with the pyrimidine core to yield the target compound.
Table 1: Summary of Biological Activities
Case Study Insights
- Antitumor Efficacy : A study demonstrated that similar pyrimidine derivatives exhibited IC values in the low micromolar range against multiple cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Activity : Research on structurally related compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Neuroprotective Effects : Investigations into enzyme inhibition revealed that compounds with a piperidine structure could significantly enhance cognitive function through AChE inhibition in animal models .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including sulfanyl group incorporation and piperidine-carboxamide coupling. Key steps include:
- Sulfanyl Intermediate Formation : React 2,5-dimethylthiophenol with a halogenated pyrimidine precursor under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfanyl group .
- Piperidine-Carboxamide Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the piperidine-carboxamide moiety to the pyrimidine core .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Lower yields (e.g., 40–60%) are common due to steric hindrance in the piperidine coupling step .
Q. What analytical techniques are critical for structural characterization?
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity, e.g., distinguishing methoxy (~3.8 ppm) and piperidine protons (~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 463.21 for [M+H]⁺) and fragmentation patterns .
Q. How should researchers assess solubility and stability for in vitro studies?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4). Evidence suggests moderate solubility in DMSO (~10 mM) but poor aqueous solubility (<1 µM), requiring formulation with cyclodextrins or surfactants .
- Stability : Monitor degradation via HPLC under varying conditions (e.g., light, temperature). The sulfanyl group may oxidize to sulfone derivatives under prolonged light exposure, necessitating storage in amber vials at -20°C .
Advanced Research Questions
Q. How can computational methods optimize reaction design for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for sulfanyl-pyrimidine coupling .
- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/water) .
- Contradiction Note : Computational predictions may conflict with experimental yields (e.g., steric effects in piperidine coupling not fully captured in silico), requiring iterative validation .
Q. What strategies are used to evaluate biological activity and target engagement?
- Enzyme Inhibition Assays : Screen against kinases or GPCRs due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization to measure IC₅₀ values .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify permeability in Caco-2 monolayers, noting potential efflux by P-glycoprotein .
- Contradiction Note : Biological activity may vary between assays due to metabolite interference (e.g., sulfone derivatives from oxidation) .
Q. How do structural modifications influence reactivity and pharmacological properties?
- Sulfanyl Group Oxidation : Replace the sulfanyl group with sulfone to study effects on stability and target binding. Sulfone derivatives show increased polarity but reduced membrane permeability .
- Piperidine Substitution : Introduce fluorine at the piperidine 4-position to enhance metabolic stability (CYP3A4 resistance) while maintaining potency .
- Methoxy Group Removal : Eliminate the 4-methoxybenzyl group to assess its role in π-π stacking interactions with aromatic residues in target proteins .
Q. What experimental approaches resolve contradictions in crystallographic vs. solution-phase conformational data?
- Dynamic NMR : Compare solution-phase conformers (e.g., rotamer populations of the methoxybenzyl group) with static crystal structures .
- Molecular Dynamics (MD) Simulations : Model flexibility of the piperidine-carboxamide linkage in aqueous vs. lipid bilayer environments to explain discrepancies in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
